1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound featuring a piperidine ring substituted with a trifluoromethyl group and an oxadiazole ring
Scientific Research Applications
1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines.
Mechanism of Action
The mechanism of action of 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
- 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Comparison: Compared to similar compounds, 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both the ethylthiophene and trifluoromethyl groups. These structural features enhance its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3S2/c1-2-10-3-4-11(24-10)25(21,22)20-7-5-9(6-8-20)12-18-19-13(23-12)14(15,16)17/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVBDCBBRWSQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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